Ceftizoxime was first introduced in the 1980s and has been utilized widely in hospitals for treating serious infections. It is synthesized from cephalosporin derivatives, which are obtained from the fungal species Cephalosporium acremonium.
Ceftizoxime belongs to the class of beta-lactam antibiotics, specifically categorized as a cephalosporin. It is classified under third-generation cephalosporins due to its broad spectrum of activity and improved resistance to beta-lactamase enzymes compared to its predecessors.
The synthesis of ceftizoxime typically involves several steps, beginning with the preparation of the core cephalosporin structure. The methods described in various patents highlight different approaches for synthesizing ceftizoxime sodium, which is a more soluble form used clinically.
Ceftizoxime has a complex molecular structure characterized by a beta-lactam ring, which is essential for its antibacterial activity. The chemical formula for ceftizoxime is C16H16N6O5S, and its structural representation includes:
The molecular weight of ceftizoxime is approximately 396.4 g/mol. Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly used to confirm its structure during synthesis .
Ceftizoxime participates in various chemical reactions that are critical for its functionality as an antibiotic:
The stability of ceftizoxime against hydrolysis and its ability to resist certain enzymatic attacks make it a valuable compound in treating infections caused by resistant strains of bacteria.
Ceftizoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
Studies have shown that ceftizoxime is effective against both aerobic and anaerobic bacteria due to its mechanism targeting fundamental processes in bacterial growth .
The melting point of ceftizoxime is around 200 °C, indicating thermal stability which is beneficial for storage and handling .
Ceftizoxime has several important applications in science and medicine:
Ceftizoxime (C₁₃H₁₃N₅O₅S₂, molecular weight 383.40 g/mol) is a semisynthetic third-generation cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) core. Its defining structural modifications include:
Table 1: Key Functional Groups in Ceftizoxime
Position | Functional Group | Role |
---|---|---|
C7 | (2Z)-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido | Broadens spectrum; resists β-lactamases |
C4 | Carboxylic acid | Essential for binding penicillin-binding proteins (PBPs) |
C2-C3 | Double bond | Required for antibacterial activity |
C2 | Free carboxylic acid | Facilitates salt formation (e.g., sodium salt for injection) |
Ceftizoxime is a white to pale yellow crystalline powder with the following properties:
Table 2: Physicochemical Properties of Ceftizoxime
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₃N₅O₅S₂ | Determines reactivity and mass |
logP | -1.2 (estimated) | Low lipophilicity limits CNS penetration |
pKa | 2.1 (COOH), 2.7 (NH₂) | Affects ionization and protein binding |
Melting Point | Decomposes >200°C | Indicates thermal instability |
Aqueous Solubility | >50 mg/mL | Facilitates intravenous formulation |
Ceftizoxime shares core β-lactam features with other third-generation cephalosporins but exhibits distinct attributes:
Table 3: Comparison of Key Third-Generation Cephalosporins
Property | Ceftizoxime | Cefotaxime | Ceftriaxone | Ceftazidime |
---|---|---|---|---|
C3 Substituent | None | Acetoxy group | Heterocyclic thiotriazine | Pyridinium group |
Anti-Pseudomonal Activity | No | No | No | Yes |
β-Lactamase Stability (AmpC) | +++ | ++ | ++ | + |
Metabolism | None | Hepatic (active metabolite) | None | Negligible |
Protein Binding (%) | 30 | 35–45 | 85–95 | 10 |
Industrial synthesis of ceftizoxime involves multistep modifications of 7-ACA:1. C7 Acylation:- 7-ACA reacts with (2Z)-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (AMA) under Schotten-Baumann conditions.- Activators like N,N-diethylamino sulfur trifluoride or phosphorus pentachloride facilitate amide bond formation in dichloromethane/triethylamine [3] [7].2. Protecting Group Strategies:- Carboxyl group at C4 is protected as a p-nitrobenzyl ester during acylation to prevent side reactions.- Deprotection uses hydrogenolysis (Pd/C catalyst) or formic acid cleavage [7].3. Crystallization and Purification:- Crude ceftizoxime is dissolved in acetone/water mixtures, followed by pH adjustment to 3.5–4.0 using citric acid.- Slow cooling yields high-purity crystals (>99%), with residual solvents removed by washing with ethanol/dichloromethane [3].
Key Challenges:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: